![molecular formula C11H9N3O B12886534 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole. Benzimidazole is known for its wide range of biological activities, while isoxazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoxazole moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is not well-documented. based on the known activities of benzimidazole and isoxazole derivatives, the compound may interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the biological context and the specific activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde: A related compound with a similar benzimidazole moiety.
2-Phenylbenzimidazole: Another benzimidazole derivative with known biological activities.
Isoxazole derivatives: Various isoxazole compounds with diverse chemical and biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is unique due to the combination of benzimidazole and isoxazole moieties in a single molecule. This structural feature offers potential for diverse applications and interactions with different molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H9N3O |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-15-7-8/h1-4,6-7H,5H2,(H,13,14) |
InChI-Schlüssel |
HPHZXLNHWZJSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


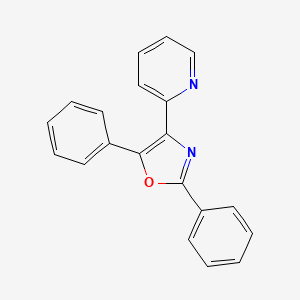


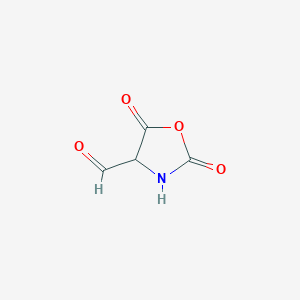




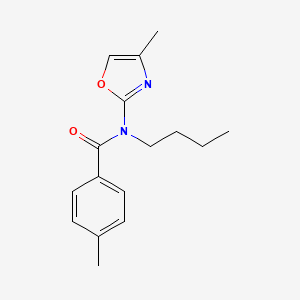
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
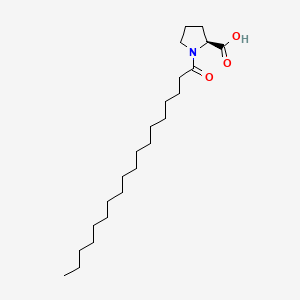
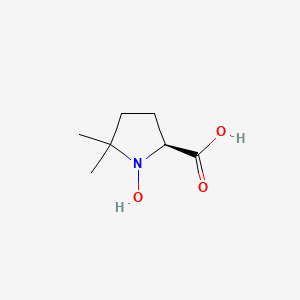
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
